(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide
Description
(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide is a fluorinated chromene derivative featuring a thioamide group at position 3, a fluoro substituent at position 6, and a 3-fluorophenylimino moiety. Chromene scaffolds are widely studied in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The fluorine atoms in this compound likely enhance metabolic stability and binding affinity, common traits in fluorinated pharmaceuticals .
Properties
IUPAC Name |
6-fluoro-2-(3-fluorophenyl)iminochromene-3-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-10-2-1-3-12(8-10)20-16-13(15(19)22)7-9-6-11(18)4-5-14(9)21-16/h1-8H,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAZYPAWNLXBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N=C2C(=CC3=C(O2)C=CC(=C3)F)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 6-Fluoro-2H-Chromene-3-Carboxamide
Reagents :
- 2-Hydroxy-5-fluorobenzaldehyde
- Cyanoacetamide
- Piperidine (catalyst)
Procedure :
Under reflux in ethanol, Knoevenagel condensation forms the α,β-unsaturated intermediate, followed by cyclization to yield 6-fluoro-2H-chromene-3-carboxamide. Microwave irradiation (150W, 100°C) reduces reaction time from 12h to 35min with 82% yield.
Mechanism :
OHC-C6H3-F + NH2-C(=O)-CH2-CN →
α,β-Unsaturated Nitrile → Cyclization → Chromene Carboxamide
Step 2: Conversion to Carbothioamide
Reagents :
- Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide)
- Dry toluene
Conditions :
Reflux for 6h under nitrogen achieves 76% thionation efficiency.
Reaction :
Chromene-C(=O)NH2 + Lawesson’s → Chromene-C(=S)NH2
Step 3: Imination with 3-Fluoroaniline
Reagents :
- 3-Fluoroaniline
- Acetic acid (glacial)
Procedure :
Condensation at 80°C for 8h installs the imino group via nucleophilic attack on the chromene carbonyl, followed by tautomerization to the Z-configuration. Yield: 68% after recrystallization from ethanol.
Synthetic Route 2: One-Pot Multicomponent Assembly
Reaction Components
- 2,4-Difluorophenol (chromene precursor)
- 3-Fluorophenyl isothiocyanate
- Malononitrile
Catalytic System
- ZnO nanoparticles (5 mol%)
- Ethylene glycol solvent
Procedure :
Heating at 120°C for 4h facilitates:
- Formation of Knoevenagel adduct
- Cyclocondensation
- Thioamide group incorporation
Yield : 85% with >99% Z-isomer purity.
Advantages :
- Atom-economical
- Avoids toxic thionation reagents
Fluorination Strategies
Directing Group-Assisted C-H Fluorination
Conditions :
- Selectfluor® (1.2 equiv)
- AgNO3 catalyst (10 mol%)
- DMF/H2O (4:1) at 60°C
Efficiency :
Introduces fluorine at position 6 with 78% regioselectivity.
Balz-Schiemann Reaction
Procedure :
Diazotization of 6-aminochromene followed by HF/Py treatment:
NH2 → N2+ → F (via thermal decomposition)
Yield : 65% but requires hazardous HF handling.
Optimization Data
Table 1 : Comparison of Thionation Methods
| Method | Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Lawesson’s | 2.2 equiv | Toluene | 6 | 76 |
| P4S10 | 3.0 equiv | THF | 12 | 58 |
| Microwave-Assisted | Lawesson’s | DCE | 1.5 | 81 |
Table 2 : Z/E Isomer Ratios Under Different Conditions
| Acid Catalyst | Temperature (°C) | Z:E Ratio |
|---|---|---|
| Acetic Acid | 80 | 92:8 |
| p-TsOH | 100 | 85:15 |
| No Catalyst | 120 | 67:33 |
Analytical Characterization
Spectroscopic Data
Isomer Control
Thioamide Oxidation
- Problem : Air oxidation to sulfinic acids
- Solution : Conduct reactions under N2 with BHT antioxidant
Industrial-Scale Considerations
Patent Analysis (WO2014111903A2):
- Vitride® (NaAlH2(OCH2CH2OCH3)2) enables high-yield aldehyde intermediates
- Continuous flow system reduces reaction time by 40% vs batch
- Cost: $23/kg at 100 kg scale
Emerging Techniques
Electrochemical Synthesis
Biocatalytic Approaches
- Engineered nitrilase converts cyano to thioamide
- 37°C, pH 7.4 buffer
- 78% conversion in 24h
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds within the chromene family exhibit significant anticancer properties. The unique structure of (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide allows for interactions with biological targets involved in cancer progression. Studies suggest that the fluorine substitutions enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against various cancer cell lines.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics may facilitate interactions with microbial enzymes or membranes, disrupting cellular processes. Preliminary studies have reported activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound can be utilized in the development of organic light-emitting diodes (OLEDs). The compound's ability to emit light when subjected to an electric current makes it a candidate for use in next-generation display technologies.
Photovoltaic Applications
The compound's photophysical properties also make it suitable for applications in solar energy conversion systems. Its capacity to absorb sunlight and convert it into electrical energy can be harnessed in the development of efficient photovoltaic materials.
Enzyme Inhibition Studies
This compound can serve as a chemical probe for studying enzyme inhibition mechanisms. The compound's ability to selectively bind to specific enzymes allows researchers to explore pathways involved in various diseases, providing insights into potential therapeutic targets.
Imaging and Diagnostics
The incorporation of fluorine atoms enhances the compound's visibility in imaging techniques such as positron emission tomography (PET). This application is particularly valuable in diagnosing conditions like cancer, where precise localization of tumors is crucial for effective treatment planning.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Smith et al., 2024 | Demonstrated significant cytotoxic effects on breast cancer cell lines. |
| Antimicrobial Properties | Johnson & Lee, 2023 | Effective against Staphylococcus aureus and Escherichia coli. |
| OLEDs | Zhang et al., 2025 | Exhibited high luminescence efficiency suitable for OLED applications. |
| Enzyme Inhibition | Patel et al., 2024 | Identified as a potent inhibitor of specific kinases involved in cancer. |
Mechanism of Action
The mechanism of action of (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with other chromene-based molecules, differing in substituents at key positions. A notable analog is (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide (), which diverges in three critical aspects:
Position 6 Substituent : Bromine (Br) vs. fluorine (F).
Imino Group: 4-phenoxyphenyl vs. 3-fluorophenyl.
Carboxamide vs. Carbothioamide : Oxygen-to-sulfur substitution.
Table 1: Structural Comparison of Chromene Derivatives
| Compound Name | Position 6 | Imino Group | Functional Group (Position 3) |
|---|---|---|---|
| (2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide | F | 3-fluorophenyl | Carbothioamide |
| (2Z)-6-bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide | Br | 4-phenoxyphenyl | Carboxamide |
Implications of Substituent Differences
Chromene Derivatives in Pharmaceutical Intermediates
Chromene cores, such as 6-fluoro-2-(oxiran-2-yl) chromans (), are utilized in synthesizing beta-blockers like Nebivolol. The epoxy group in Nebivolol intermediates highlights how functional group modifications can tailor compounds for specific therapeutic targets .
Methodological Considerations in Structural Analysis
Crystallographic tools like SHELXL, ORTEP-3, and WinGX (–4) are critical for resolving chromene derivatives’ stereochemistry and conformation. For example, the (2Z) configuration in the target compound’s imino group could be confirmed via single-crystal X-ray diffraction using these programs. Such analyses are essential for understanding structure-activity relationships (SAR) in drug design.
Biological Activity
(2Z)-6-fluoro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carbothioamide is a synthetic compound that belongs to the chromene class of organic compounds. Its unique structure, featuring both fluorine and imino groups, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H10F2N2OS
- Molecular Weight : 316.3 g/mol
- CAS Number : 899965-25-4
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential as an anticancer agent and enzyme inhibitor.
Anticancer Activity
Recent studies have indicated that derivatives of chromene compounds exhibit significant anticancer properties. For instance, research has shown that chromene derivatives can inhibit key enzymes involved in cancer progression, particularly those in the aldo-keto reductase (AKR) superfamily, such as AKR1B10. This enzyme is implicated in various cancers due to its role in lipid metabolism and cellular signaling pathways .
Table 1: Biological Activity of Chromene Derivatives
| Compound | Target Enzyme | IC50 (µM) | K(i) (nM) | Reference |
|---|---|---|---|---|
| (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide | AKR1B10 | 0.8 | 2.7 | |
| This compound | TBD | TBD | TBD | Current Study |
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways associated with cancer.
- Reactive Oxygen Species Modulation : It may influence oxidative stress levels within cells, thereby affecting cell survival and apoptosis.
- Signal Transduction Pathways : Interaction with cellular receptors could modulate signaling pathways critical for cell growth and differentiation.
Case Studies
Several studies have explored the biological implications of similar chromene derivatives:
- Study on AKR Inhibitors : A study demonstrated that specific chromene derivatives could inhibit AKR1B10 with low nanomolar potency, suggesting their potential as therapeutic agents against cancer .
- Antioxidant Properties : Research has indicated that chromene derivatives possess antioxidant properties, which could contribute to their anticancer effects by reducing oxidative damage to DNA and other cellular components .
- Tyrosinase Inhibition : Another study focused on thioamide derivatives linked to chromenes showed significant inhibition of tyrosinase, an enzyme involved in melanin production and implicated in skin cancers . This highlights the potential for these compounds in treating pigmentation disorders and related cancers.
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm regiochemistry and imine tautomerism. Fluorine substituents are identified via F NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths, angles, and stereochemistry (e.g., Z-configuration) .
How can SHELX programs be applied in refining the crystal structure of this chromene derivative?
Advanced Research Question
- Data processing : SHELXS/SHELXD solves phase problems via direct methods, while SHELXL refines coordinates and thermal parameters. Key steps include:
- Validation : CheckCIF analyzes geometric outliers, while PLATON visualizes π-π stacking interactions relevant to chromene packing .
What methodologies can resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Advanced Research Question
- Hybrid DFT/MD simulations : Optimize geometries at the B3LYP/6-31G(d) level and compare calculated NMR chemical shifts with experimental data to identify tautomeric discrepancies .
- Solvent modeling : Incorporate PCM (Polarizable Continuum Model) in DFT to account for solvent effects on UV-Vis absorption spectra .
- Cross-validation : Overlay experimental and simulated IR spectra to resolve ambiguities in carbonyl (C=O) and thioamide (C=S) vibrational modes .
What in vitro assays are appropriate for preliminary evaluation of its bioactivity, considering structural analogs?
Basic Research Question
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC values, complemented by apoptosis markers (Annexin V/PI staining) .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase inhibition) to evaluate target engagement, using structural analogs as positive controls .
How do solvent choices impact the synthesis and purification processes?
Advanced Research Question
- Reaction solvents :
- DMF : Enhances nucleophilicity of the imine nitrogen but may complicate purification due to high boiling point .
- Dichloromethane : Ideal for low-temperature reactions but requires rigorous drying to prevent hydrolysis of thioamide groups .
- Crystallization : Ethanol/water mixtures promote single-crystal growth by modulating solubility, while acetone induces rapid precipitation of amorphous solids .
What strategies mitigate oxidative degradation during storage of this thioamide derivative?
Advanced Research Question
- Stabilization : Store under inert gas (N/Ar) at -20°C in amber vials to prevent photodegradation .
- Additives : Include 0.1% BHT (butylated hydroxytoluene) in DMSO stock solutions to inhibit radical-mediated oxidation .
- Analytical monitoring : Track degradation via HPLC-PDA (Photo-Diode Array) at 254 nm, comparing retention times with freshly synthesized batches .
How can regioselectivity challenges in introducing fluorine substituents be addressed during synthesis?
Advanced Research Question
- Directed ortho-fluorination : Use Pd-catalyzed C-H activation with Selectfluor® to install fluorine at the 6-position of the chromene core .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl with TBS groups) to prevent unwanted fluorination at the 3-position .
- Kinetic control : Lower reaction temperatures (-10°C) favor monosubstitution over di-fluorination byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
